molecular formula C23H18ClN5S B12002777 5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12002777
M. Wt: 431.9 g/mol
InChI Key: GQIBEJLQKPNSNF-AFUMVMLFSA-N
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Description

5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with a unique structure that combines a triazole ring, a carbazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the carbazole and chlorophenyl groups via condensation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, carbazole-based molecules, and chlorophenyl-containing compounds. Examples are:

Uniqueness

What sets 5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide apart is its combination of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H18ClN5S

Molecular Weight

431.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H18ClN5S/c1-2-28-20-6-4-3-5-18(20)19-13-15(7-12-21(19)28)14-25-29-22(26-27-23(29)30)16-8-10-17(24)11-9-16/h3-14H,2H2,1H3,(H,27,30)/b25-14+

InChI Key

GQIBEJLQKPNSNF-AFUMVMLFSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)Cl)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl)C5=CC=CC=C51

Origin of Product

United States

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